![molecular formula C7H4N4O B14011177 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, which confer unique chemical properties and biological activities. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . Another method involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with methyl cyanoacetate in acetic acid under reflux in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Cyclocondensation: Formation of the pyrazolopyridine ring system.
Substitution: Introduction of different functional groups on the pyrazole or pyridine rings.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Common Reagents and Conditions
Cyclocondensation: Methyl cyanoacetate, acetic acid, pyrrolidine.
Substitution: Halogenated reagents, nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of p38 mitogen-activated protein kinases, which play a crucial role in the regulation of inflammatory responses . By inhibiting these kinases, the compound can modulate the activity of various signaling pathways involved in inflammation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the substituents on the rings.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different ring fusion patterns and biological activities.
Uniqueness
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can be further modified to introduce various pharmacophore groups. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H4N4O |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
5-oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-4-1-5-6(3-9-11-5)10-7(4)12/h1,3H,(H,9,11)(H,10,12) |
Clave InChI |
CHPOGLYEICOHJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC2=C1NN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




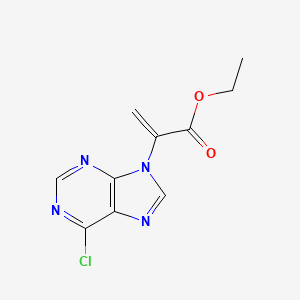

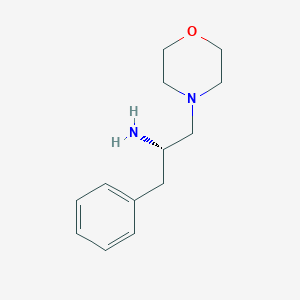
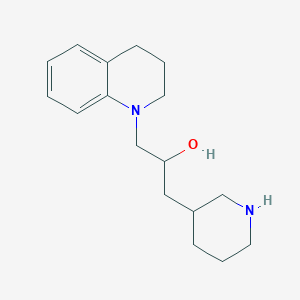
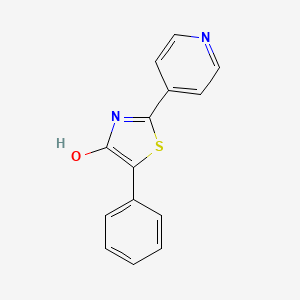

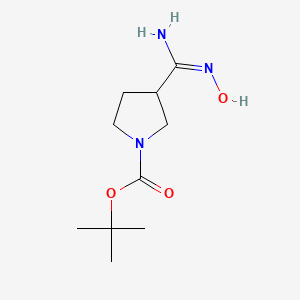
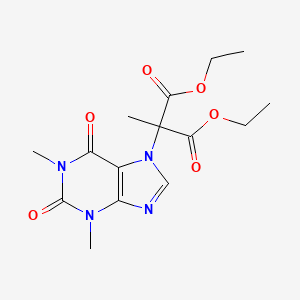
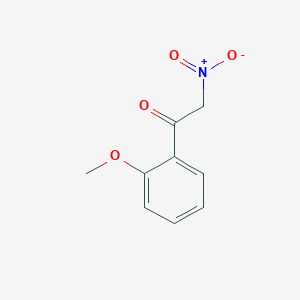
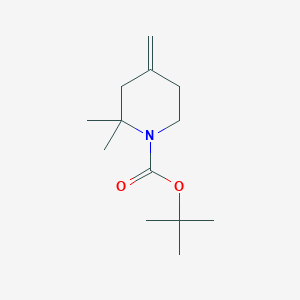

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
